molecular formula C30H50O25 B8087339 Xylohexaose

Xylohexaose

Cat. No.: B8087339
M. Wt: 810.7 g/mol
InChI Key: MMDRQFODAWORNG-QBYSOWFWSA-N
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Description

The compound Xylohexaose is a complex carbohydrate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar moiety to the growing carbohydrate chain. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. Common reagents include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of such complex carbohydrates often employs enzymatic synthesis due to the high specificity and mild reaction conditions enzymes offer. Enzymes like glycosyltransferases can catalyze the formation of glycosidic bonds with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, it can serve as a model compound for studying carbohydrate-protein interactions. Its structure mimics that of natural polysaccharides, making it useful in glycomics research.

Medicine

In medicine, it has potential applications in drug delivery systems. The multiple hydroxyl groups can be functionalized to attach therapeutic agents, enhancing their solubility and bioavailability.

Industry

In industry, it can be used in the production of biodegradable polymers. Its carbohydrate backbone provides a renewable resource for creating environmentally friendly materials.

Mechanism of Action

The compound exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other proteins. The interconnected oxane rings provide a rigid structure that can fit into specific binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Cellobiose: A disaccharide with two glucose units.

    Maltose: Another disaccharide with two glucose units but different glycosidic linkage.

    Lactose: A disaccharide composed of glucose and galactose.

Uniqueness

What sets this compound apart is its highly branched structure and the presence of multiple oxane rings. This complexity allows for more diverse chemical modifications and interactions compared to simpler disaccharides like cellobiose, maltose, and lactose.

Properties

IUPAC Name

(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O25/c31-1-8(33)15(35)10(2-32)51-27-22(42)17(37)12(4-47-27)53-29-24(44)19(39)14(6-49-29)55-30-25(45)20(40)13(7-50-30)54-28-23(43)18(38)11(5-48-28)52-26-21(41)16(36)9(34)3-46-26/h1,8-30,32-45H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRQFODAWORNG-QBYSOWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC(CO)C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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